molecular formula C16H16N6OS B2737909 2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 868969-47-5

2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone

Cat. No. B2737909
CAS RN: 868969-47-5
M. Wt: 340.41
InChI Key: YUBCQFRCQAIOSH-UHFFFAOYSA-N
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Description

The compound “2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a triazolo ring, a pyridazine ring, and a pyrrolidine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a related compound was synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates under mild conditions . Another synthesis involved the use of the chlorinated agent NCS for hydrazones .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The geometry optimization of the molecular structure of a related compound was carried out for the monomer and dimer using the GAUSSIAN 16W program package .


Chemical Reactions Analysis

The compound, due to its complex structure, can participate in a variety of chemical reactions. For instance, it can undergo reactions with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, a related compound was found to be a pale yellow solid with a melting point of 188–189 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthetic Approaches : Research has led to innovative synthetic strategies for constructing [1,2,4]triazolo[4,3-b]pyridazine derivatives, highlighting metal-free methods for oxidative N-N bond formation to create biologically significant structures like 1,2,4-triazolo[1,5-a]pyridines, which are synthesized from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process features short reaction times and high yields, demonstrating the efficiency of metal-free synthesis in producing complex heterocyclic compounds (Zheng et al., 2014).

  • Molecular Structure Analysis : Detailed structural analyses of these compounds have been conducted, providing insights into their molecular configurations. For example, the crystal structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one has been elucidated, revealing extensive intermolecular hydrogen bonding and π-π stacking interactions, which are crucial for understanding the compound's chemical behavior and potential interactions with biological targets (Hwang et al., 2006).

Potential Biological Applications

  • Antitumor and Antimicrobial Activity : The design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side chains, including 1-amino-2-pyrid-3-yl-5-(2-benzoylethylthio)-s-triazole derivatives, have been explored for their in vitro antitumor activity against various cancer cell lines. This research suggests the potential of these compounds in developing new anticancer therapies (Hu et al., 2008).

  • Antifungal and Insecticidal Activities : Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have shown promising antifungal and insecticidal activities, indicating the potential application of these compounds in agricultural pest management. The synthesized compounds displayed significant inhibition rates against various fungal pathogens and high mortality rates in pest insects, providing a foundation for further exploration of their use in crop protection (Xu et al., 2017).

properties

IUPAC Name

2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-15(21-9-1-2-10-21)11-24-14-4-3-13-18-19-16(22(13)20-14)12-5-7-17-8-6-12/h3-8H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBCQFRCQAIOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone

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